3-{3-[(4-chlorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile
Overview
Description
3-{3-[(4-chlorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile is a useful research compound. Its molecular formula is C22H15ClN2O3 and its molecular weight is 390.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 390.0771200 g/mol and the complexity rating of the compound is 593. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
A study focused on the synthesis and characterization of a compound similar in structure, 3-(4-methoxy-phenyl)-2-(4-nitro-phenyl)-acrylonitrile, explored its spectroscopic properties using techniques like FT-IR, UV-vis, and NMR. This work involved examining the molecule's lowest-energy conformation, electronic properties (HOMO and LUMO energies), and vibrational wavenumbers, providing insights into its structural and electronic attributes. The findings suggested potential applications in nonlinear optical materials due to the compound's significant polarizability and hyperpolarizability values (Asiri et al., 2011).
Polymer Applications
Research into the development of universal alkoxyamines for "living" free radical polymerizations highlighted the utility of certain nitroxides in controlling the polymerization of various vinyl monomers. This work led to the creation of polymers with controlled molecular weights and compositions, including acrylonitrile-based monomers, suggesting potential applications in creating novel polymer materials (Benoit et al., 1999).
Catalytic Activity
A study on new soluble peripherally tetra-substituted Co(II) and Fe(II) phthalocyanines synthesized from a phthalonitrile derivative (related to acrylonitrile chemistry) demonstrated their catalytic activity in the oxidation of cyclohexene. These complexes were employed as catalysts using various oxidants, showing potential in catalytic applications and the synthesis of oxidation products (Saka et al., 2013).
Properties
IUPAC Name |
(E)-3-[3-[(4-chlorophenyl)methoxy]phenyl]-2-(4-nitrophenyl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O3/c23-20-8-4-16(5-9-20)15-28-22-3-1-2-17(13-22)12-19(14-24)18-6-10-21(11-7-18)25(26)27/h1-13H,15H2/b19-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOJEFFUBUZYLZ-UNOMPAQXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)C=C(C#N)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)/C=C(/C#N)\C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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